molecular formula C11H9BrO3 B1581035 Ethyl 5-bromobenzofuran-2-carboxylate CAS No. 84102-69-2

Ethyl 5-bromobenzofuran-2-carboxylate

Cat. No. B1581035
CAS RN: 84102-69-2
M. Wt: 269.09 g/mol
InChI Key: XLJWAHXKBCDQNP-UHFFFAOYSA-N
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Description

Ethyl 5-bromobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H9BrO3 . It is used in various research and laboratory applications .


Molecular Structure Analysis

The molecular structure of Ethyl 5-bromobenzofuran-2-carboxylate is represented by the InChI code: 1S/C11H9BrO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3 . The molecular weight of the compound is 269.09 .


Physical And Chemical Properties Analysis

Ethyl 5-bromobenzofuran-2-carboxylate has a melting point of 60-62°C and a predicted boiling point of 328.3±22.0 °C . The predicted density of the compound is 1.520±0.06 g/cm3 .

Scientific Research Applications

Chemical Synthesis and Derivatives

Ethyl 5-bromobenzofuran-2-carboxylate serves as a precursor in the synthesis of a variety of chemical compounds. For instance, it has been used in the creation of 5-bromobenzofuran-2-carbonyl azides and subsequent derivatives with antimicrobial activities (Kumari et al., 2019) (Kumari et al., 2019). Additionally, it has been instrumental in synthesizing 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, which exhibit significant antimicrobial properties against both Gram-negative and Gram-positive bacterial strains (Sanjeeva et al., 2021) (Sanjeeva et al., 2021).

Photolysis and Chemical Reactions

In another study, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a compound related to ethyl 5-bromobenzofuran-2-carboxylate, was investigated. This study highlighted the compound's reactivity under certain conditions, which is important for understanding its chemical behavior and potential applications (Ang & Prager, 1995) (Ang & Prager, 1995).

Antimicrobial and Biological Properties

Further, ethyl 5-bromobenzofuran-2-carboxylate has been used in the synthesis of benzofuran aryl ureas and carbamates, which have been screened for antimicrobial activities. This demonstrates the potential of this compound in contributing to the development of new antimicrobial agents (Kumari et al., 2019) (Kumari et al., 2019). Additionally, the synthesis and biological properties of new piperidine substituted benzothiazole derivatives have been reported, where ethyl 2-aminobenzo[d]thiazole-6-carboxylate was a key intermediate, showcasing the compound's role in pharmacologically relevant syntheses (Shafi et al., 2021) (Shafi et al., 2021).

Safety And Hazards

Ethyl 5-bromobenzofuran-2-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

ethyl 5-bromo-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJWAHXKBCDQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352746
Record name Ethyl 5-bromobenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromobenzofuran-2-carboxylate

CAS RN

84102-69-2
Record name Ethyl 5-bromobenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (5-bromobenzofuran)-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 5-bromosalicylaldehyde (10 g, 50 mmol), diethyl bromomalonate (13.1 g, 55 mmol), potassium carbonate (6.9 g, 50 mmol), and 2-butanone (80 mL) was stirred at 90° C. for 16 hrs. The solvent was removed under reduced pressure at 45° C., and the residue was acidified with 1M HCl, extracted, washed, dried, and evaporated. The residue was purified by chromatography to give about 3.6 g of ethyl 5-bromo-benzofuran-2-carboxylate, mp. 59-60° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 5-bromo-salicylaldehyde (5.0 g, 25 mmol) and bromo diethylmalonate (8.9 g, 37 mmol) in methyl ethyl ketone (50 mL) is treated with potassium carbonate (6.8 g, 50 mmol) and heated to reflux. The reaction is stirred over 3 days at reflux. The reaction is then concentrated to a crude solid that is purified by silica gel column chromatography (9:1 hexane/EtOAc) to afford 5.2 g (78%) of the desired product. 1H NMR (CDCl3) 7.81 (d, 1H), 7.26-7.55 (m, 3H), 4.44 (q, 2H), 1.42 (t, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
bromo diethylmalonate
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
78%

Synthesis routes and methods III

Procedure details

A solution of 5-bromo-2-benzofurancarboxylic acid (5.01 g, 20.8 mmol) in absolute ethanol (150 ml) was added with concentrated sulfuric acid (15 ml) and the mixture was refluxed under stirring for 2 h. After this time, the volatiles were evaporated off under reduced pressure and the resulting residue was neutralized with a sodium bicarbonate saturated solution and extracted with ethyl ether (4×100 ml). The mixture was dried and the solvent was evaporated off under reduced pressure, to obtain 5.19 g of the title compound as a white solid with melting point 58-60° C. (93% yield).
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-bromobenzofuran-2-carboxylate
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Ethyl 5-bromobenzofuran-2-carboxylate

Citations

For This Compound
23
Citations
HA Abdel-Aziz, A Bari, SW Ng - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
… Ethyl 5-bromobenzofuran-2-carboxylate (Scheme I) is a commercially available chemical that has been evaluated for its pharmacological properties. We have reported the …
Number of citations: 1 scripts.iucr.org
KM Dawood, AM Farag, MM El-Deftar, M Gardiner… - Arkivoc, 2013 - researchgate.net
… cross-coupling of ethyl 5-bromobenzofuran-2-carboxylate (15) The catalytic activity of the Pd(II)-precatalyst 3 in the Suzuki cross-coupling of ethyl 5bromobenzofuran-2-carboxylate (15) …
Number of citations: 9 www.researchgate.net
J FENG, CY WANG, CK ZHOU, HJ ZUO… - Chinese Journal of …, 2011 - sioc-journal.cn
… Abstract Buchwald-Hartwig coupling reaction between ethyl 5-bromobenzofuran-2-carboxylate and tert-butyl piperazine-1-carboxylate was studied. When Pd(OAc)2/BINAP was …
Number of citations: 1 sioc-journal.cn
M Shaldam, WM Eldehna, A Nocentini… - European Journal of …, 2021 - Elsevier
… In Scheme 3, ethyl 5-bromobenzofuran-2-carboxylate 23 was prepared as reported previously [29], then treated in a similar way as ester 4 to form the key intermediate 26. Thereafter, 5-…
Number of citations: 34 www.sciencedirect.com
P Sanjeeva, BS Rao, PV Ramana, CN Raju… - Journal of Advanced …, 2021 - sciensage.info
… A solution of Ethyl 5-bromobenzofuran-2-carboxylate (1) (0.01 mol) in methanol, was treated with hydrazine hydrate (0.02 mol) and the reaction mixture was refluxed for 8 hr. The excess …
Number of citations: 2 sciensage.info
CP Owen, PJ Nicholls, HJ Smith… - Journal of pharmacy …, 1999 - academic.oup.com
Studies of a series of 1-(benzofuran-2-ylmethyl)imidazoles, 1–5, previously proposed as potential agents for prostatic cancer by their inhibition of 17β-hydroxylase:17,20-lyase (P450 17)…
Number of citations: 13 academic.oup.com
WM Eldehna, ST Al-Rashood, T Al-Warhi… - Journal of Enzyme …, 2021 - Taylor & Francis
… 1, bromobenzofuran-2-carbohydrazide 3 was prepared via reaction of ethylbromacetate with 5-bromosalicylaldehyde 1 in acetonitrile to furnish ethyl 5-bromobenzofuran-2-carboxylate 2…
Number of citations: 50 www.tandfonline.com
S Saeed, AF Zahoor, S Kamal, Z Raza, MA Bhat - Molecules, 2023 - mdpi.com
In this study, a series of novel benzofuran-based 1,2,4-triazole derivatives (10a–e) were synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and …
Number of citations: 1 www.mdpi.com
G Dilauro, CS Azzollini, P Vitale… - Angewandte …, 2021 - Wiley Online Library
… 12g Different (hetero)aromatics, like 1-bromonaphtalene (1 o), ethyl 5-bromobenzofuran-2-carboxylate (1 p), 3-bromoquinoline (1 q) and 2-bromo-5-chlorothiophene (1 r), proved to be …
Number of citations: 39 onlinelibrary.wiley.com
P Patel, R Shakya, V Asati, BD Kurmi, SK Verma… - Journal of Molecular …, 2023 - Elsevier
… In the synthesis route, ethyl bromoacetate was reacted with 5-bromosalicylaldehyde in the presence of CH 3 CN to produce ethyl 5-bromobenzofuran-2-carboxylate, the ester …
Number of citations: 0 www.sciencedirect.com

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